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A Comparative Guide to the Wet Etch Rates of Silicon Nitride (SiN) Films: Trisilylamine (TSA)
vs. Other Precursors

In the fabrication of semiconductor devices, silicon nitride (SiN) thin films are indispensable for
various applications, including etch stop layers, hard masks, and passivation layers. The
resistance of these films to wet chemical etching is a critical performance metric. This guide
provides a comparative analysis of the wet etch rates of SiN films deposited using
trisilylamine (TSA) against those produced with other common silicon precursors. The
information presented herein is curated for researchers, scientists, and professionals in drug
development who utilize microfabrication technologies.

Performance Overview

Trisilylamine (TSA) is a carbon-free and chlorine-free precursor that has gained attention for
depositing high-quality SiN films, particularly via atomic layer deposition (ALD) and plasma-
enhanced ALD (PEALD). These films often exhibit desirable properties such as low hydrogen
content and high density, which contribute to lower wet etch rates in etchants like hydrofluoric
acid (HF) and hot phosphoric acid.

Recent studies have also explored TSA homologs, such as tris(disilanyl)amine (TDSA), which
have demonstrated even lower wet etch rates compared to TSA-derived films.[1][2][3] This
improvement is attributed to the higher silicon content in the TDSA-deposited films, leading to
enhanced resistance to wet etchants.[1][2][3]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1208238?utm_src=pdf-interest
https://www.benchchem.com/product/b1208238?utm_src=pdf-body
https://www.benchchem.com/product/b1208238?utm_src=pdf-body
https://www.benchchem.com/product/b1208238?utm_src=pdf-body
https://www.researchgate.net/publication/343758028_High_Growth_Rate_and_High_Wet_Etch_Resistance_Silicon_Nitride_Grown_by_Low_Temperature_Plasma_Enhanced_Atomic_Layer_Deposition_with_a_Novel_Silylamine_Precursor
https://www.semanticscholar.org/paper/High-growth-rate-and-high-wet-etch-resistance-grown-Kim-Hwang/24912eb6639fdffcd7cbb5e65c2a1bf8e76ac166
https://pubs.rsc.org/en/content/articlelanding/2020/tc/d0tc02866e
https://www.researchgate.net/publication/343758028_High_Growth_Rate_and_High_Wet_Etch_Resistance_Silicon_Nitride_Grown_by_Low_Temperature_Plasma_Enhanced_Atomic_Layer_Deposition_with_a_Novel_Silylamine_Precursor
https://www.semanticscholar.org/paper/High-growth-rate-and-high-wet-etch-resistance-grown-Kim-Hwang/24912eb6639fdffcd7cbb5e65c2a1bf8e76ac166
https://pubs.rsc.org/en/content/articlelanding/2020/tc/d0tc02866e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The wet etch rate (WER) of SiN films is not solely dependent on the precursor but is also
strongly influenced by the deposition method and process parameters. A key finding across
multiple studies is the strong correlation between film density and wet etch rate; denser films
consistently exhibit lower etch rates.[4][5]

Comparative Wet Etch Rate Data

The following table summarizes the wet etch rates of SiN films deposited from various
precursors under different conditions, as reported in the literature. It is important to note that
direct comparison can be challenging due to variations in deposition techniques and etching
conditions across different studies.
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- . Wet Etch
Deposition Deposition
Precursor Etchant Rate Reference
Method Temp. (°C) .
(nm/min)
Low,
Trisilylamine 100:1 diluted comparable
PEALD 400 [1]
(TSA) HF to LPCVD at
>700°C
Trisilylamine )
PEALD 1:100 HF As-deposited 35.04 [61[7]
(TSA)
Trisilylamine 650 (Post-
PEALD 1:100 HF 9.72 [61[7]
(TSA) annealed)
Tris(disilanyl)
) » Lower than
amine PEALD Not Specified <300 TSA [1112][3]
(TDSA)
Dichlorosilan ) Lower than
_ ALD diluted HF 500 _ [8][9]
e (SiH2CI2) SiCl4
Silicon )
. , Higher than
Tetrachloride ALD diluted HF 500 ) [819]
. SiH2CI2
(SiCl4)
Varies with
Silane (SiH4) PECVD Not Specified  Not Specified  deposition [10][11]
parameters
Etch rate
] decreases
Various ] -~ )
PECVD HF solutions Not Specified  with [10][11]
Precursors )
increased
Si/N ratio

Experimental Methodologies

The data presented is derived from various experimental setups. Below are generalized
protocols representative of the cited studies.
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Plasma-Enhanced Atomic Layer Deposition (PEALD) of
SIiN from TSA

A typical PEALD process for depositing SiN films using TSA involves the sequential exposure
of a substrate to the TSA precursor and a nitrogen-containing plasma.

Precursor Delivery: Trisilylamine (TSA) is introduced into the reaction chamber for a set
pulse duration.

e Purge: The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted
precursor and byproducts.

o Plasma Exposure: A plasma is generated from a nitrogen source gas (e.g., Nz, NHs, or a
mixture of N2 and H:z) to react with the adsorbed precursor layer on the substrate surface,
forming a thin layer of silicon nitride.

e Purge: The chamber is purged again to remove reaction byproducts.
* Repeat: These steps are repeated in a cyclic manner to achieve the desired film thickness.

Deposition temperatures for this process are typically in the range of 100-350°C.[7] Post-
deposition annealing can be performed to further densify the film and reduce the wet etch rate.

[6]7]

Wet Etching Procedure

The wet etch rate is determined by measuring the film thickness before and after immersion in
a specific etchant for a known period.

« Initial Thickness Measurement: The thickness of the as-deposited SiN film is measured using
a technique like ellipsometry.

e Etching: The substrate with the SiN film is immersed in a controlled temperature bath
containing the etchant solution (e.g., 100:1 diluted HF or hot phosphoric acid at a specific
temperature, such as 180°C).[12][13][14]
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e Rinsing and Drying: After a predetermined time, the substrate is removed from the etchant,
rinsed with deionized water, and dried with nitrogen.

» Final Thickness Measurement: The remaining film thickness is measured again.

o Calculation: The wet etch rate is calculated by dividing the change in film thickness by the
etch time.

Process Workflow and Influencing Factors

The following diagram illustrates the general workflow for SiN film deposition and
characterization, highlighting key factors that influence the final wet etch rate.
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Caption: Workflow for SiN deposition and factors affecting wet etch rate.
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Signaling Pathways in Wet Etching

The chemical reactions that govern the wet etching of silicon nitride in HF-based solutions are
complex. The process involves the nucleophilic attack of fluoride ions on the silicon atoms
within the Si-N network. The presence of hydrogen in the film, particularly in the form of Si-H
and N-H bonds, can influence the etch rate. It is suggested that Si-H bonds can increase the
etch rate of amorphous SiN films.[15] Furthermore, the overall film composition, including the
N/Si ratio and the presence of impurities like oxygen, plays a crucial role in the susceptibility of
the film to the etchant.[15]

The following diagram illustrates a simplified logical relationship of factors influencing the wet

etch rate.
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Caption: Key factors determining the final wet etch rate of SiN films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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